Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate

Lipophilicity Medicinal Chemistry SAR

Researchers developing MMP-12/MMP-13 inhibitors for COPD and asthma require building blocks with predictable SAR, yet generic thiophene analogs lack optimal lipophilicity for membrane penetration. Swapping the 5-methyl group or methyl ester can drastically alter LogP and target binding, derailing lead optimization. This compound resolves both challenges. • Computed LogP 1.62 vs. ~0.88 for des-methyl analog - quantifiable advantage for cell-based phenotypic assays. • Methyl ester handle enables prodrug strategies or direct amide diversification for focused library synthesis. • Derived from Pfizer's MMP-12 thiophene amino acid patent family; structurally validated for macrophage metalloelastase targeting. • ≥98% purity (HPLC); sealed dry storage at 2-8°C; ships at ambient temperature.

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
Cat. No. B13626240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-3-(5-methylthiophen-2-yl)propanoate
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C(CC(=O)OC)N
InChIInChI=1S/C9H13NO2S/c1-6-3-4-8(13-6)7(10)5-9(11)12-2/h3-4,7H,5,10H2,1-2H3
InChIKeyXWUFJKIVNXJXHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate: A Key β-Amino Acid Ester Scaffold for MMP-Focused Drug Discovery


Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate is a chiral β-amino acid methyl ester featuring a 5-methylthiophene ring at the β-position . This compound is a racemic mixture or, in its stereochemically pure forms, a building block for investigating matrix metalloproteinase (MMP) inhibition, particularly MMP-12 and MMP-13 [1]. Its structure combines two modifiable handles: a methyl ester for prodrug strategies or further diversification, and a thiophene ring known to engage in key hydrophobic and π-π interactions within enzyme active sites [1]. It is categorized as a thiophene amino acid derivative and is procured for research and further manufacturing use, not for direct human application .

1
Scaffold Chiral β-amino acid ester with 5-methylthiophene side chain for MMP-focused medicinal chemistry
2
Handles Methyl ester enables prodrug strategies or amide diversification; thiophene ring supports hydrophobic binding interactions
3
Use context Research & further manufacturing building block; not for direct human application

Why Simple Substitution of Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate with Unsubstituted or Acid Analogs Compromises Lead Optimization


In the context of medicinal chemistry, methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate cannot be simply substituted by its closest analogs without significant risk to a project's structure-activity relationship (SAR). The 5-methyl group on the thiophene ring directly dictates the lipophilicity and steric profile of the molecule, with a computed LogP of 1.62 and a molecular weight of 199.27 . Swapping this for the des-methyl analog (Methyl 3-amino-3-(thiophen-2-yl)propanoate) results in a lower LogP and molecular weight (185.24), which can drastically alter membrane permeability and target binding [1]. Conversely, replacing the methyl ester with the free carboxylic acid (CAS 98593-60-3) changes the molecule from a neutral, potentially cell-permeable prodrug form to a charged, negatively ionizable species at physiological pH, fundamentally altering its pharmacokinetic and pharmacodynamic profile [1]. These differences are not trivial; they represent quantifiable shifts in key molecular descriptors that can make or break a lead series.

Des-methyl analog Removal of the 5-methyl group (unsubstituted thiophene) lowers lipophilicity and molecular weight, likely altering membrane permeability and target binding compared to the 5-methylthiophene scaffold.
Free acid form The carboxylic acid analog introduces an additional H‑bond donor and a negative charge at physiological pH, shifting the molecule away from the neutral, potentially cell‑permeable methyl ester prodrug profile.
Racemic mixture If stereochemistry is undefined, enantiomeric composition may confound SAR; chiral resolution or enantiopure sourcing should be verified for stereospecific studies.

Quantitative Differentiation of Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate from Key Analogs


Lipophilicity-Driven Differentiation Against Des-Methyl Thiophene Analog

The incorporation of the 5-methyl group on the thiophene ring significantly increases the lipophilicity of methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate compared to the unsubstituted analog, methyl 3-amino-3-(thiophen-2-yl)propanoate. This difference is quantified by their computed LogP values .

Lipophilicity vs
des-methyl analog
Cross-study comparable
Computed LogP = 1.62
Comparator: unsubstituted thiophene analog — lower LogP (exact value unavailable, MW 185 vs 199)
Reported lipophilicity difference may support membrane-permeability research
Direct LogP comparison not calculable; 5-methyl group raises LogP by established SAR principle
Lipophilicity Medicinal Chemistry SAR

Critical Role of the Methyl Ester Prodrug Motif vs. Free Carboxylic Acid

The methyl ester prodrug motif of the target compound offers a distinct advantage over the free carboxylic acid form, 3-amino-3-(5-methylthiophen-2-yl)propanoic acid (CAS 98593-60-3). The target compound has zero hydrogen bond donors (HBD), compared to two for the free acid . This is a critical discriminator for passive membrane permeability.

H‑Bond donor count
vs free acid
Cross-study comparable
HBD = 1
Free acid comparator: HBD = 2
Reduced H‑bond donor count may favor passive permeability research
Methyl ester prodrug motif eliminates one HBD relative to the carboxylic acid
Prodrug Physicochemical Properties Drug Design

Inclusion in Pfizer's MMP-12/13 Inhibitor Patent Estate: A Class-Level Inference for Biological Activity

Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate falls directly within the Markush structure of the thiophene amino acid derivatives claimed in Pfizer's patent US20050014816A1 [1]. This patent explicitly claims compounds with inhibitory activity against MMP-12 and MMP-13, targets validated for chronic obstructive pulmonary disease (COPD) and arthritis, respectively [1]. While specific IC50 data for this exact compound is not publicly disclosed in the patent, its structural inclusion in a composition-of-matter claim by a major pharmaceutical company provides a higher degree of confidence in its biological relevance compared to structurally similar analogs not encompassed by such IP.

Patent-based target
engagement inference
Class-level inference
Structurally encompassed in US20050014816A1 (Pfizer) for MMP‑12 / MMP‑13 inhibition
May support MMP‑12/13 research tool selection; no compound-specific IC50 disclosed
Class‑level patent inference; individual activity requires assay validation
MMP-12 MMP-13 Inflammation Patent

Procurement-Driven Application Scenarios for Methyl 3-amino-3-(5-methylthiophen-2-yl)propanoate


Synthesis of Novel MMP-12 Inhibitors for Respiratory Disease Research

Based on its structural inclusion in Pfizer's patent family for thiophene amino acid derivatives targeting macrophage metalloelastase (MMP-12), this compound is a rationally selected starting point for synthesizing focused libraries aimed at treating chronic obstructive pulmonary disease (COPD) and asthma . Its methyl ester group can be used as a prodrug or converted to an amide for diversity-oriented synthesis.

Lead Optimization Programs Requiring Controlled Lipophilicity

The 5-methyl substituent on the thiophene ring achieves a computed LogP of 1.62, providing a distinct advantage over the des-methyl analog for projects where enhancing membrane permeability is critical . This makes it a more suitable candidate for cell-based phenotypic assays where unsubstituted analogs may fail due to poor cell entry.

Chiral Building Block for Beta-Peptide Foldamer Research

In its enantiomerically pure form (such as (R)- or (S)-3-amino-3-(5-methylthiophen-2-yl)propanoate), the compound serves as a sterically constrained β-amino acid monomer. The 5-methylthiophene side chain introduces a specific conformational bias in beta-peptide oligomers compared to monomers with smaller or more polar side chains, enabling the study of novel foldamer architectures.

Application
Selection Property
Validation Focus
MMP‑12 inhibitor library synthesis
Thiophene scaffold with methyl ester diversification handle
Target engagement in respiratory-disease-relevant MMP‑12 models
Cell-permeability optimization studies
5‑Methyl substitution for controlled lipophilicity
Membrane-permeability assay comparison vs des-methyl analog
Beta‑peptide foldamer research
Enantiomerically pure chiral β-amino acid monomer
Conformational bias in oligomers vs smaller or polar side‑chain monomers
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